molecular formula C17H19FN4O4S B2401535 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899733-47-2

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

Cat. No.: B2401535
CAS No.: 899733-47-2
M. Wt: 394.42
InChI Key: MNTSBKNKQDMESG-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critically important in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where constitutive BCR signaling promotes cell proliferation and survival. Furthermore, its research utility extends to investigating autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where BTK activity is implicated in dysregulated immune responses. As a key pharmacological tool, this compound enables researchers to dissect the specific role of BTK in disease pathogenesis and validate it as a therapeutic target, providing a foundation for the development of novel targeted therapies.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTSBKNKQDMESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-c]pyrazole class of heterocycles, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group and the oxalamide moiety enhances its chemical stability and biological interactions.

Structural Formula

C14H15FN4O3S\text{C}_{14}\text{H}_{15}\text{F}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The interaction with certain receptors could modulate signaling pathways related to cell proliferation and apoptosis.

Therapeutic Potentials

The compound has been investigated for several therapeutic applications:

  • Anti-inflammatory : Similar thieno[3,4-c]pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer : Preliminary studies suggest potential anticancer activity through inhibition of cell proliferation in various cancer cell lines.
  • Antioxidant : Some derivatives have demonstrated antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives more broadly. For instance:

  • A study highlighted the antioxidant effects of new thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances. The results indicated significant protection against oxidative damage compared to control groups .

Case Studies

StudyFindings
Antioxidant Activity in FishThieno[2,3-c]pyrazole compounds reduced erythrocyte alterations caused by 4-nonylphenol exposure in Clarias gariepinus, indicating protective effects against oxidative stress .
Anticancer ActivityThieno[3,4-c]pyrazole derivatives were shown to inhibit cell proliferation in HeLa and HCT116 cancer cell lines with IC50 values indicating potency .

Scientific Research Applications

Chemical Properties and Structure

This compound has a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety, which contributes to its biological activity. The molecular formula is C21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S with a molecular weight of 442.5 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide exhibit cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis through multiple pathways .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics .
  • Neurological Applications :
    • There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted by Elmongy et al. evaluated various thieno derivatives for their cytotoxic effects against breast cancer cells. The results indicated that modifications to the thieno[3,4-c]pyrazole structure could enhance potency against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The study reported significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

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